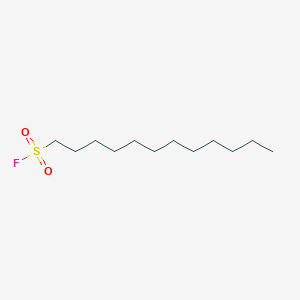

Dodecane-1-sulfonyl fluoride

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H25FO2S |

|---|---|

Molecular Weight |

252.39 g/mol |

IUPAC Name |

dodecane-1-sulfonyl fluoride |

InChI |

InChI=1S/C12H25FO2S/c1-2-3-4-5-6-7-8-9-10-11-12-16(13,14)15/h2-12H2,1H3 |

InChI Key |

UVLRFDMRDPQRSM-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCS(=O)(=O)F |

Origin of Product |

United States |

Synthetic Methodologies for Dodecane 1 Sulfonyl Fluoride

Strategies from Sulfur(VI) Precursors

Synthesizing dodecane-1-sulfonyl fluoride (B91410) from sulfur(VI) precursors is a common approach, leveraging the existing S(VI) oxidation state. These methods typically involve the conversion of more readily available sulfonyl derivatives, such as chlorides, amides, and sulfonic acids or their salts.

Synthesis via Sulfonyl Chlorides and Fluoride Exchange

The most conventional route to dodecane-1-sulfonyl fluoride is through the nucleophilic substitution of the chloride in dodecane-1-sulfonyl chloride with a fluoride ion. This halogen exchange (Halex) reaction is widely employed due to the accessibility of sulfonyl chlorides.

A variety of fluorinating agents can be utilized for this transformation. Common reagents include potassium fluoride (KF) and potassium bifluoride (KHF₂). organic-chemistry.org The use of KF, often in conjunction with a phase-transfer catalyst like 18-crown-6 (B118740) ether in a solvent such as acetonitrile (B52724), facilitates the reaction. sci-hub.se However, this method can be sluggish. An improved and milder method utilizes KHF₂ as the fluoride source, which can efficiently convert alkyl sulfonyl chlorides to their corresponding sulfonyl fluorides with high yields and under mild conditions, minimizing hydrolysis of the product. organic-chemistry.org

Another practical approach involves a biphasic mixture of KF in water and acetone (B3395972). researchgate.net This simple and mild procedure allows for a direct chloride/fluoride exchange from a range of sulfonyl chloride starting materials, providing the desired sulfonyl fluorides in high yields within a few hours. researchgate.netsigmaaldrich.com The presence of a small amount of water accelerates the reaction, though an excess can hinder the conversion. researchgate.net

| Precursor | Fluorinating Agent | Catalyst/Solvent | Temperature | Yield | Reference |

| Dodecane-1-sulfonyl chloride | KHF₂ | Acetonitrile | Room Temp. | High | organic-chemistry.org |

| Dodecane-1-sulfonyl chloride | KF | 18-crown-6 / Acetonitrile | Room Temp. | Good | sci-hub.se |

| Dodecane-1-sulfonyl chloride | KF | Water/Acetone | Room Temp. | 84-100% (general) | researchgate.net |

| Dodecane-1-sulfonyl chloride | TBAF·(t-BuOH)₄ | Acetonitrile | Not Specified | High | mdpi.com |

This table presents representative data for the synthesis of alkyl sulfonyl fluorides via fluoride exchange on sulfonyl chlorides.

Synthesis from Sulfonamides

Primary sulfonamides, such as dodecane-1-sulfonamide, serve as stable and readily available precursors for the synthesis of sulfonyl fluorides. These compounds are generally less reactive than sulfonyl chlorides, offering advantages in complex molecule synthesis.

A notable method involves the activation of the sulfonamide with a pyrylium (B1242799) salt, specifically 2,4,6-triphenylpyrylium (B3243816) tetrafluoroborate (B81430) (Pyry-BF₄), in the presence of magnesium chloride (MgCl₂) and potassium fluoride (KF). nih.govrptu.de This one-pot reaction proceeds by the in-situ formation of the sulfonyl chloride intermediate, which is then immediately converted to the more stable sulfonyl fluoride upon an aqueous quench that solubilizes the KF. rptu.de The reaction is typically carried out in acetonitrile at elevated temperatures. This method has been successfully applied to various alkylsulfonamides, including octylsulfonamide, demonstrating its applicability to long-chain derivatives like dodecane-1-sulfonamide. rptu.de

| Precursor | Reagents | Solvent | Temperature | Yield (for Octylsulfonamide) | Reference |

| Dodecane-1-sulfonamide | Pyry-BF₄, MgCl₂, KF | Acetonitrile, then Water | 60 °C | 60% | rptu.de |

This table is based on the reported synthesis of octylsulfonyl fluoride, a close homologue of this compound.

Synthesis from Sulfonic Acids and Sulfonates

Dodecanesulfonic acid and its corresponding salts, such as sodium dodecane-1-sulfonate, are stable, accessible, and economical starting materials. researchgate.net Several methods have been developed for their direct conversion to this compound.

One effective one-pot, two-step protocol involves the initial conversion of the sulfonic acid or sulfonate salt to the corresponding sulfonyl chloride using a chlorinating agent, followed by a subsequent fluoride exchange. sci-hub.semdpi.com For instance, the use of cyanuric chloride as the chlorinating agent in acetonitrile, catalyzed by a phase-transfer catalyst like tetramethylammonium (B1211777) chloride (TMAC) for sulfonic acids or tetra-n-butylammonium bromide (TBAB) for sulfonates, effectively generates the sulfonyl chloride intermediate. sci-hub.seresearchgate.netresearchgate.net This is followed by the addition of KHF₂ in acetone to furnish the final sulfonyl fluoride. researchgate.netresearchgate.net This method has been demonstrated to be effective for long-chain alkyl sulfonates, such as sodium nonane-1-sulfonate. researchgate.net

More direct deoxyfluorination strategies have also been developed. One approach utilizes thionyl fluoride (SOF₂) in dimethylformamide (DMF) at elevated temperatures, which converts sodium sulfonate salts to sulfonyl fluorides in high yields. google.com Another complementary method employs the bench-stable solid deoxyfluorinating agent Xtalfluor-E®, which can convert both sulfonic acids and their salts to sulfonyl fluorides under milder conditions, typically at room temperature in acetonitrile. google.com

| Precursor | Reagents | Solvent | Temperature | Yield | Reference |

| Sodium Dodecane-1-sulfonate | Cyanuric chloride, TBAB; then KHF₂ | Acetonitrile; then Acetone | 60 °C | Good (general) | researchgate.netresearchgate.net |

| Dodecanesulfonic Acid | Cyanuric chloride, TMAC; then KHF₂ | Acetonitrile; then Acetone | 60 °C | Good (general) | researchgate.netresearchgate.net |

| Sodium Dodecane-1-sulfonate | Thionyl fluoride (SOF₂) | DMF | 130 °C | 90-99% (general) | google.com |

| Dodecanesulfonic Acid | Xtalfluor-E® | Acetonitrile | Room Temp. | 41-94% (general) | google.com |

This table presents data for the synthesis of alkyl sulfonyl fluorides from sulfonic acids and sulfonates, with specific examples or close analogues.

Strategies from Sulfur(IV) Precursors

Methods starting from sulfur(IV) precursors involve an oxidative fluorination step to construct the sulfonyl fluoride moiety. These routes offer alternative pathways from different classes of organosulfur compounds.

Synthesis from Thiols and Disulfides

Dodecanethiol and its corresponding disulfide, didodecyl disulfide, are common industrial chemicals and can be transformed into this compound through oxidative fluorination.

An environmentally benign approach is the electrochemical oxidative coupling of thiols or disulfides with potassium fluoride (KF). organic-chemistry.orgtcsedsystem.edu This method, conducted in an undivided electrochemical cell, avoids the need for chemical oxidants and catalysts. The reaction proceeds under mild conditions at room temperature in a mixture of acetonitrile and aqueous HCl, and is applicable to a broad range of substrates, including alkyl thiols. organic-chemistry.orgtcsedsystem.edu A flow chemistry setup can significantly accelerate this process.

Chemical oxidation methods are also prevalent. One such method involves the oxidation of disulfides with an excess of Selectfluor® as both the oxidant and the fluorine source, typically in a refluxing mixture of acetonitrile and water. mdpi.com Another one-pot procedure converts thiols to sulfonyl fluorides by first performing an oxidative chlorination with reagents like sodium hypochlorite (B82951) (NaOCl) or hydrogen peroxide (H₂O₂)/thionyl chloride (SOCl₂) to form the sulfonyl chloride in situ, which is then subjected to fluoride exchange with KHF₂. organic-chemistry.orgsci-hub.se

| Precursor | Reagents/Method | Solvent | Key Features | Reference |

| Dodecanethiol / Didodecyl disulfide | Electrochemical Oxidation, KF | MeCN/HCl (aq) | Mild, oxidant-free, broad scope | organic-chemistry.orgtcsedsystem.edu |

| Didodecyl disulfide | Selectfluor® | MeCN/Water | Uses excess Selectfluor® as oxidant and F-source | mdpi.com |

| Dodecanethiol | NaOCl (aq); then KHF₂ | Not specified | One-pot, avoids chlorine gas | organic-chemistry.orgsci-hub.se |

This table summarizes methodologies applicable to the oxidative fluorination of dodecanethiol and didodecyl disulfide.

Synthesis from Sulfinic Acids/Salts

Alkylsulfinic acids and their salts, such as sodium dodecanesulfinate, can be directly converted to the corresponding sulfonyl fluorides via oxidative fluorination. These precursors are often stable, odorless, and easy to handle.

A catalyst-free method involves the reaction of sodium sulfinates with Selectfluor® in water under mild conditions. This approach is effective for both aryl and alkyl sulfinates, proceeding through a proposed sulfonyl radical intermediate that rapidly captures a fluorine atom.

Another effective method is an electrochemical approach that utilizes triethylamine (B128534) trihydrofluoride (Et₃N·3HF) as the fluoride source. This oxidant-free electrochemical synthesis can convert both aryl and alkyl sulfinic salts into sulfonyl fluorides. The reaction is typically carried out in an undivided cell and demonstrates good functional group tolerance. These methods provide a direct and efficient route from the S(IV) sulfinate state to the S(VI) sulfonyl fluoride.

| Precursor | Reagents/Method | Solvent | Key Features | Reference |

| Sodium Dodecanesulfinate | Selectfluor® | Water | Catalyst-free, mild conditions | |

| Sodium Dodecanesulfinate | Electrochemical Oxidation, Et₃N·3HF | CH₂Cl₂/DMSO | Oxidant-free, broad scope |

This table outlines methods for the synthesis of alkyl sulfonyl fluorides from sulfinic acid salts.

Direct C-S Bond Formation Approaches

Direct formation of the carbon-sulfur (C-S) bond is a fundamental strategy in the synthesis of this compound. This section details two primary methods: the use of alkyl halides or pseudohalides and reactions involving Grignard reagents.

Utilizing Alkyl Halides or Pseudohalides

A common and effective method for preparing this compound involves the reaction of dodecyl halides (such as bromide or iodide) or pseudohalides with a suitable sulfur- and fluorine-containing reagent. One-pot syntheses of aliphatic sulfonyl fluorides from primary and secondary alkyl halides have been achieved using sodium hydroxymethylsulfinate, also known as Rongalite, as a sulfur dioxide surrogate. rhhz.net In these reactions, the final step involves quenching with an electrophilic fluorinating agent like N-fluoro-N-(phenylsulfonyl)benzenesulfonamide (NFSI). rhhz.net

A recently developed sulfonylating reagent derived from Rongalite, termed "Rongacyl," which acts as a SO2²⁻ anion equivalent, has also been utilized for the synthesis of a variety of sulfonyl fluorides. rhhz.net

Reactions with Grignard Reagents

The use of Grignard reagents provides another powerful route for the synthesis of this compound. A one-pot fluorosulfonylation reaction has been reported where Grignard reagents, including alkyl and aryl variants, are reacted with sulfuryl fluoride (SO₂F₂). rhhz.netrsc.orgclaremont.edu This method allows for the direct conversion of the Grignard reagent to the corresponding sulfonyl fluoride at ambient temperature. rsc.orgclaremont.edu While this approach is effective for a range of substrates, its efficiency can be limited for certain substituted phenyl derivatives. rhhz.net The reaction is notable for its applicability to in situ sequential reactions, enabling the one-pot conversion of the Grignard reagent into other valuable sulfur-containing compounds like diarylsulfones, sulfonate esters, and sulfonamides. rsc.orgclaremont.edu

Advanced Catalytic and Green Chemistry Approaches

In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methods. This section explores the application of photoredox catalysis, electrocatalytic methodologies, and transition-metal catalyzed routes for the synthesis of this compound.

Photoredox Catalysis in this compound Synthesis

Visible-light-mediated photoredox catalysis has emerged as a mild and powerful tool for the synthesis of alkyl sulfonyl fluorides. nih.gov This approach enables the conversion of readily available starting materials like alkyl organotrifluoroborate salts and boronic acid pinacol (B44631) esters into the desired sulfonyl fluorides. nih.gov The reaction proceeds under mild conditions and demonstrates compatibility with a wide array of functional groups, making it suitable for the synthesis of primary, secondary, and tertiary alkyl sulfonyl fluorides. nih.gov

One strategy involves the use of an iridium-based photocatalyst in the presence of 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct (DABSO) as a sulfur dioxide source and Selectfluor as the fluorinating agent. nih.gov Another innovative approach utilizes a bench-stable, redox-active imidazolium-based SO₂F radical reagent, offering a practical protocol for the radical fluorosulfonylation of unsaturated hydrocarbons with high yields and stereoselectivity. nih.gov This method is particularly advantageous as it avoids the use of hazardous gaseous ClSO₂F. nih.gov

Furthermore, photoredox catalysis has been successfully employed for the radical fluorosulfonylation of alkenes using FSO₂Cl to generate the fluorosulfonyl radical (FSO₂•). rhhz.net This was the first reported fluorosulfonylation reaction utilizing the fluorosulfonyl radical. rhhz.net

Table 1: Comparison of Photoredox Catalysis Methods for Sulfonyl Fluoride Synthesis

| Method | Starting Materials | Key Reagents | Advantages |

|---|---|---|---|

| Organoboron Conversion | Alkyl organotrifluoroborate salts, Boronic acid pinacol esters | Iridium photocatalyst, DABSO, Selectfluor | Mild conditions, broad functional group tolerance, access to primary, secondary, and tertiary alkyl sulfonyl fluorides. nih.gov |

| Imidazolium-based SO₂F Radical | Unsaturated hydrocarbons | Bench-stable imidazolium-based SO₂F radical reagent | Avoids hazardous gaseous reagents, high yield and stereoselectivity. nih.gov |

| Radical Fluorosulfonylation of Alkenes | Alkenes | FSO₂Cl, Photoredox catalyst | First use of FSO₂• radical for fluorosulfonylation. rhhz.net |

Electrocatalytic Methodologies

Electrochemical methods offer a green and sustainable alternative for the synthesis of sulfonyl fluorides, avoiding the need for stoichiometric chemical oxidants. nih.govacs.org Anodic oxidation allows for the direct conversion of thiols or disulfides into sulfonyl fluorides using potassium fluoride (KF) as an inexpensive and safe fluoride source. nih.govacs.org These reactions are typically carried out under mild conditions and demonstrate a broad substrate scope, accommodating various alkyl, benzyl, and aryl thiols or disulfides. nih.govacs.org

The electrochemical synthesis can be performed in a biphasic reaction mixture of acetonitrile and aqueous HCl, using simple graphite (B72142) and stainless steel electrodes. nih.gov The process can be significantly accelerated by employing continuous-flow reactors, reducing reaction times from hours in batch to mere minutes in flow. tue.nl This intensification is attributed to the short inter-electrode distance and enhanced mass transport in the flow system. tue.nl

Another electrochemical approach involves the radical fluorosulfonylation of vinyl triflates using FSO₂Cl as the fluorosulfonyl radical precursor. acs.org This metal-free method utilizes inexpensive graphite felt electrodes and is easily scalable, providing access to valuable β-keto sulfonyl fluorides. acs.org

Transition-Metal Catalyzed Routes

Transition-metal catalysis, particularly with palladium and copper, has proven to be highly effective for the synthesis of sulfonyl fluorides. These methods often exhibit high efficiency and functional group tolerance.

Palladium-catalyzed reactions have been developed for the synthesis of cyclic alkenylsulfonyl fluorides from alkenyl triflates. nih.govnih.gov This process involves a palladium-catalyzed sulfur dioxide insertion using DABSO, followed by trapping with an electrophilic fluorine source to yield the sulfonyl fluoride. nih.govnih.gov These multifunctional cyclic products can undergo a variety of subsequent derivatization reactions. nih.gov

Copper-catalyzed methods have also been extensively explored. A general and practical copper-catalyzed fluorosulfonylation of arenediazonium salts has been reported, utilizing DABSO as the sulfur dioxide source and potassium bifluoride (KHF₂) as the fluoride source. cas.cn This reaction proceeds without the need for an additional oxidant. cas.cn Another copper-catalyzed three-component reaction involves arylhydrazine hydrochlorides, DABSO, and N-fluorobenzenesulfonimide (NFSI) to produce arenesulfonyl fluorides under mild conditions. rsc.org More recently, a copper-catalyzed carbonylative coupling strategy under photoirradiation has been developed to synthesize acyl fluorides from alkyl iodides using a copper precatalyst and KF. nih.govchemrxiv.org

Table 2: Overview of Transition-Metal Catalyzed Routes to Sulfonyl Fluorides

| Metal Catalyst | Starting Materials | Key Reagents | Product Type | Key Findings |

|---|---|---|---|---|

| Palladium | Alkenyl triflates | DABSO, Electrophilic fluorine source | Cyclic alkenylsulfonyl fluorides | Efficient synthesis of multifunctional reagents. nih.govnih.gov |

| Copper | Arenediazonium salts | DABSO, KHF₂ | Arenesulfonyl fluorides | General and practical, no additional oxidant needed. cas.cn |

| Copper | Arylhydrazine hydrochlorides | DABSO, NFSI | Arenesulfonyl fluorides | Mild conditions, three-component reaction. rsc.org |

| Copper | Alkyl iodides | KF, CO (photoirradiation) | Acyl fluorides | High yields under mild conditions. nih.govchemrxiv.org |

Organocatalytic Systems

While direct organocatalytic synthesis of this compound is not extensively documented, general organocatalytic strategies for forming alkyl sulfonyl fluorides have been developed, primarily through photoredox catalysis. sigmaaldrich.com These methods provide a framework for the potential synthesis of long-chain aliphatic sulfonyl fluorides.

One prominent approach involves the metal-free, photo-organocatalytic radical fluorosulfonylation of vinyl acetates. thieme-connect.comthieme-connect.de In this system, an organic photocatalyst, such as oxygen-doped anthanthrene (B94379) (ODA), is used to activate a fluorosulfonyl radical precursor. thieme-connect.comthieme-connect.com The reaction proceeds to form β-keto sulfonyl fluorides, and has been successfully applied to linear alkyl substrates, suggesting its applicability for more complex chains. thieme-connect.com

Another strategy employs N-heterocyclic carbenes (NHCs) to catalyze Sulfur(VI) Fluoride Exchange (SuFEx) reactions, where a sulfonyl fluoride is reacted with various nucleophiles like phenols, alcohols, and amines to form sulfonates and sulfonamides. chemrxiv.org While this method functionalizes a pre-existing sulfonyl fluoride rather than creating it, it highlights the role of organocatalysis within the broader chemistry of these compounds.

The table below summarizes a representative organocatalytic system for the synthesis of β-keto sulfonyl fluorides.

Table 1: Representative Photo-organocatalytic Synthesis of a β-Keto Sulfonyl Fluoride

| Parameter | Details | Reference |

|---|---|---|

| Reaction Type | Radical Fluorosulfonylation of Vinyl Acetates | thieme-connect.comthieme-connect.de |

| Reactants | Ketone-derived vinyl acetate, 1-fluorosulfonyl benzoimidazolium (FABI) | thieme-connect.com |

| Catalyst | Oxygen-doped anthanthrene (ODA) (1 mol%) | thieme-connect.comthieme-connect.de |

| Conditions | Blue LED irradiation, room temperature, anhydrous 1,4-dioxane | thieme-connect.comthieme-connect.de |

| Outcome | Formation of aryl and alkyl β-keto sulfonyl fluorides in moderate to high yields | thieme-connect.com |

Solvent-Free and Environmentally Benign Protocols

Significant progress has been made in developing environmentally friendly methods for synthesizing sulfonyl fluorides, reducing reliance on hazardous solvents and reagents. These green protocols are particularly relevant for industrial applications.

A notable one-pot, organic-solvent-free method has been successfully used to synthesize this compound directly from dodecanethiol. thieme-connect.de This process involves the oxidative chlorination of the thiol using thionyl chloride and hydrogen peroxide, followed by a fluoride-chloride exchange with potassium bifluoride (KHF₂) in water. This approach is operationally simple and resulted in a 67% yield of the desired product. thieme-connect.de

Other green methodologies applicable to aliphatic sulfonyl fluorides include:

Mechanochemistry: A solvent-free mechanochemical procedure uses a mixer mill to react sulfonyl 2-methylimidazoles with potassium bifluoride. kuleuven.be This technique has been effective for synthesizing n-butyl sulfonyl fluoride in high yield (87%) with reduced reaction times compared to solution-based methods. kuleuven.be

Aqueous Synthesis: Surfactant-based catalytic systems have been developed to enable nucleophilic fluorination of sulfonyl chlorides in water, achieving good conversions (up to 93%) to the corresponding sulfonyl fluorides. digitellinc.com

Electrochemical Synthesis: Anodic oxidation provides a mild and environmentally benign route to sulfonyl fluorides from thiols or disulfides using potassium fluoride (KF) as the fluoride source. acs.org This method avoids the need for external chemical oxidants and catalysts. acs.org

Thiol/Disulfide Conversion: A recently developed green process converts thiols and disulfides into a broad scope of aliphatic and aromatic sulfonyl fluorides using a specific reagent (SHC5®) and potassium fluoride, yielding only non-toxic salts as by-products. osaka-u.ac.jpsciencedaily.com

Table 2: Environmentally Benign Synthesis of this compound

| Parameter | Details | Reference |

|---|---|---|

| Starting Material | Dodecanethiol | thieme-connect.de |

| Reaction Type | One-pot oxidative chlorination and fluoride exchange | thieme-connect.de |

| Reagents | 1. Thionyl chloride (SOCl₂), Hydrogen peroxide (H₂O₂) 2. Potassium bifluoride (KHF₂) | thieme-connect.de |

| Solvent | Water (for the exchange step) | thieme-connect.de |

| Yield | 67% | thieme-connect.de |

Radical Fluorosulfonylation Strategies

Direct fluorosulfonylation using fluorosulfonyl radicals (•SO₂F) has emerged as a powerful and efficient method for creating sulfonyl fluorides. rsc.org This approach involves the generation of the highly reactive •SO₂F radical, which can then be used to functionalize unsaturated molecules like alkenes and alkynes. rsc.orgresearchgate.net

The fluorosulfonyl radical (•SO₂F) is a highly active intermediate that can be generated from several precursors under various conditions. rsc.orgthieme-connect.com Its instability was a historical challenge, but modern methods have made it an accessible reagent for synthesis. thieme-connect.comresearchgate.net

Key precursors for generating the •SO₂F radical include:

Sulfuryl Chloride Fluoride (FSO₂Cl): This gaseous reagent can generate •SO₂F radicals under photoredox or electrochemical conditions. nih.govrsc.org For example, electrochemical reduction of FSO₂Cl can produce the radical for subsequent reactions. rsc.org

Alkynylsulfonyl Fluorides: These compounds can serve as both a source of the •SO₂F radical and as a radical trapping reagent in difunctionalization reactions of alkenes. nih.govd-nb.info

Bench-Stable Solid Reagents: To overcome the handling issues of gaseous precursors, stable, solid radical precursors have been developed. researchgate.netnih.gov 1-Fluorosulfonyl 2-aryl benzoimidazolium (FABI) salts and related imidazolium (B1220033) fluorosulfonate (IMSF) reagents are crystalline, air-stable solids that release the •SO₂F radical under photocatalytic conditions. researchgate.netnih.govresearchgate.net

Table 3: Common Precursors for Fluorosulfonyl Radical (•SO₂F) Generation

| Precursor | Generation Method | Characteristics | Reference |

|---|---|---|---|

| Sulfuryl Chloride Fluoride (FSO₂Cl) | Photoredox or Electrochemical Reduction | Gaseous, requires careful handling | nih.govrsc.org |

| Alkynylsulfonyl Fluorides | Radical Fragmentation (e.g., AIBN initiation) | Bifunctional reagent (radical source and trap) | nih.govd-nb.info |

| Benzimidazolium Fluorosulfonates (FABI) | Photocatalysis (Visible Light) | Crystalline, bench-stable solid, redox-active | researchgate.netd-nb.info |

| Allylsulfonic Acid Derivatives | CF₃ Radical Addition and β-Fragmentation | Accesses fluoroalkoxysulfonyl radicals | nih.gov |

Once generated, the •SO₂F radical readily adds across carbon-carbon double and triple bonds, providing a direct pathway to functionalized aliphatic sulfonyl fluorides. researchgate.net This strategy is highly versatile and can be applied to unactivated alkenes, which are abundant feedstocks. d-nb.infonih.gov For example, a substrate such as 1-dodecene (B91753) could conceptually undergo these reactions to produce this compound or a derivative thereof.

Key transformations include:

Radical Hydro-fluorosulfonylation: Unactivated alkenes can react with a radical precursor (like FABI) and a hydrogen atom donor under photocatalysis to yield aliphatic sulfonyl fluorides. nih.gov This method has been applied to the late-stage modification of complex molecules. nih.gov A similar reaction with alkynes can produce valuable Z-alkenylsulfonyl fluorides. nih.gov

Radical 1,2-Difunctionalization: The •SO₂F radical can participate in multicomponent reactions across an alkene or alkyne. In one example, an alkene is treated with an alkynyl sulfonyl fluoride and a radical initiator (AIBN) to yield a β-alkynyl-fluorosulfonylalkane, installing both a sulfonyl fluoride and an alkyne group in a single step. nih.govd-nb.info Another pathway involves the vicinal addition of a fluorosulfonyl group and a trifluoromethyl group to alkynes. nih.gov

Stereoselective Synthesis of Alkenyl Sulfonyl Fluorides: The reaction of •SO₂F radicals with alkenes under photoredox conditions can be controlled to produce alkenyl sulfonyl fluorides with high stereoselectivity. nih.govresearchgate.net

Table 4: Examples of Alkene and Alkyne Functionalization with •SO₂F Radicals

| Reaction Type | Substrates | Reagents | Product Type | Reference |

|---|---|---|---|---|

| Hydro-fluorosulfonylation | Unactivated Alkenes | FABI (•SO₂F source), H-donor, photocatalyst | Aliphatic Sulfonyl Fluorides | nih.gov |

| 1-Fluorosulfonyl-2-alkynylation | Unactivated Alkenes, Alkynyl Sulfonyl Fluorides | AIBN (initiator) | β-Alkynyl-fluorosulfonylalkanes | nih.govd-nb.info |

| Fluorosulfonyl- trifluoromethylation | Alkynes, Allylsulfonyl fluoride | Togni's reagent (CF₃ source), photocatalyst | Trifluoromethylated Alkenylsulfonyl Fluorides | nih.gov |

| Stereoselective Fluorosulfonylation | Alkenes | IMSF (•SO₂F source), photocatalyst | (E)-Alkenyl Sulfonyl Fluorides | nih.govresearchgate.net |

One-Pot Multicomponent Synthetic Protocols

One-pot reactions, which combine multiple synthetic steps into a single procedure without isolating intermediates, offer significant advantages in terms of efficiency, resource conservation, and waste reduction. Several such protocols have been developed for the synthesis of sulfonyl fluorides.

A highly relevant example is the one-pot conversion of dodecanethiol into this compound. thieme-connect.de This process, which combines oxidation and fluorination steps in a single pot, is both efficient and environmentally friendly, avoiding the use of organic solvents in the final step. thieme-connect.de

Other one-pot strategies that can be applied to the synthesis of aliphatic sulfonyl fluorides include:

From Sulfonic Acids/Sulfonates: A facile one-pot cascade process converts abundant and inexpensive sulfonic acids or their salts into sulfonyl fluorides. nih.govrsc.orgsemanticscholar.org The reaction typically involves conversion to a sulfonyl chloride intermediate using a reagent like cyanuric chloride, followed by in-situ fluorination with KHF₂. semanticscholar.org This method has been used to prepare pentane-1-sulfonyl fluoride, a close structural analog of the dodecane (B42187) derivative. semanticscholar.org

From Arylazo Precursors: A metal- and catalyst-free one-pot, three-component reaction has been developed using aryltriazenes, a sulfur dioxide surrogate (DABSO), and an electrophilic fluorinating agent (NFSI). bohrium.comresearchgate.net While demonstrated for aryl systems, visible-light-mediated multicomponent reactions using arylazo tetrafluoroborate salts, DABSO, and KHF₂ also provide a general template for one-pot sulfonyl fluoride synthesis. nih.gov

Table 5: Selected One-Pot Protocols for Sulfonyl Fluoride Synthesis

| Starting Material | Key Reagents | Product/Example | Key Features | Reference |

|---|---|---|---|---|

| Dodecanethiol | SOCl₂, H₂O₂, KHF₂ | This compound | Organic-solvent-free, high efficiency | thieme-connect.de |

| Sulfonic Acids/Salts | Cyanuric chloride, KHF₂ | Pentane-1-sulfonyl fluoride | Transition-metal-free, readily available starting materials | nih.govsemanticscholar.org |

| Aryltriazenes | DABSO, NFSI, TFA | Aryl Sulfonyl Fluorides | Catalyst-free, broad functional group tolerance | bohrium.comresearchgate.net |

| Arylazo tetrafluoroborates | DABSO, KHF₂, Photocatalyst | Aryl Sulfonyl Fluorides | Visible-light mediated, mild conditions | nih.gov |

Reactivity and Chemical Transformations of Dodecane 1 Sulfonyl Fluoride

Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) Chemistry

SuFEx is a class of click chemistry reactions that relies on the specific reactivity of high-oxidation-state sulfur-fluoride bonds. nih.gov These bonds, including the one in dodecane-1-sulfonyl fluoride, are generally stable to many conditions like hydrolysis and reduction but can be activated to react with specific nucleophiles. nih.govchem-station.com This provides a powerful tool for creating new chemical bonds with high efficiency and selectivity. nih.gov

Mechanistic Investigations of SuFEx Reactions involving this compound

The mechanism of SuFEx reactions involving alkanesulfonyl fluorides like this compound is understood as a nucleophilic substitution at the sulfur atom, similar to an SN2-type reaction. nih.gov The process is often facilitated by a base, which plays a crucial role in increasing the nucleophilicity of the attacking species, thereby lowering the energy barrier for the reaction. nih.gov

Computational and experimental studies have provided detailed insights into this mechanism. For instance, in reactions with amines, a Lewis acid catalyst like calcium bistriflimide can activate the sulfonyl fluoride. nih.govchapman.eduresearchgate.net The calcium ion coordinates with the oxygen atoms of the sulfonyl group, which activates the sulfur center for nucleophilic attack and helps to stabilize the departing fluoride ion. nih.govchapman.eduresearchgate.net A base, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), can then activate the amine nucleophile. nih.govchapman.edu The reaction is thought to proceed through a transition state where the sulfur-fluorine bond is weakened just before the new bond with the nucleophile is fully formed. nih.gov

The choice of catalyst and reaction conditions is critical. While bases like DBU are effective, their catalytic amount often depends on the reactivity of the specific sulfonyl fluoride. nih.gov For less reactive alkyl sulfonyl fluorides, stronger activation methods may be necessary. nih.gov

Nucleophilic Additions to the Sulfonyl Fluoride Moiety

The sulfonyl fluoride group in this compound is an electrophilic center that can react with various nucleophiles to form stable sulfur-oxygen (S-O), sulfur-nitrogen (S-N), and sulfur-carbon (S-C) bonds. cshl.edu

This compound can react with alcohols to form dodecylsulfonate esters. This transformation typically requires activation, as the S-F bond is relatively inert. chem-station.com A common method involves the use of a base to deprotonate the alcohol, forming a more nucleophilic alkoxide, or the use of a catalyst to activate the sulfonyl fluoride.

While direct reaction data for this compound is not extensively detailed in readily available literature, the general principles of sulfonate ester formation from sulfonyl fluorides are well-established. organic-chemistry.orgyoutube.comyoutube.com For instance, the reaction of various sulfonyl fluorides with alcohols can be catalyzed by superbases like DBU or through systems like HMDS-BTMG, which can facilitate the reaction even with less reactive alkyl alcohols at room temperature. cshl.eduorganic-chemistry.org The reaction involves the nucleophilic attack of the alcohol's oxygen on the sulfur atom, leading to the displacement of the fluoride ion. youtube.comyoutube.com

Table 1: Representative Conditions for Sulfonate Ester Formation This table is based on general methods for sulfonate ester synthesis from sulfonyl fluorides and may be applicable to this compound.

| Sulfonyl Fluoride | Alcohol | Catalyst/Base | Solvent | Product | Reference |

|---|---|---|---|---|---|

| Aryl/Alkyl Sulfonyl Fluoride | Primary/Secondary Alcohol | DBU | Acetonitrile (B52724) | Alkyl Sulfonate Ester | organic-chemistry.org |

| Aromatic Sulfonyl Fluoride | Alkyl Alcohol | HMDS-BTMG | - | Alkyl Sulfonate Ester | cshl.edu |

The reaction of this compound with primary or secondary amines yields the corresponding N-substituted dodecylsulfonamides. This is a cornerstone of SuFEx chemistry. nih.gov The formation of the S-N bond is often promoted by a base or a Lewis acid catalyst to enhance the reactivity of the reactants. nih.govtheballlab.com

Calcium triflimide [Ca(NTf2)2] has been shown to be an effective Lewis acid for activating sulfonyl fluorides, including alkylsulfonyl fluorides, for reaction with a wide range of amines. theballlab.com This method is notable for its broad applicability to different types of sulfonyl fluorides and amines under a single set of conditions. theballlab.com The reaction of phenylsulfonyl fluoride with aniline, for example, shows significant rate acceleration in the presence of Ca(NTf2)2. theballlab.com The choice of base can also be critical in directing the reaction, with some bases favoring substitution at the sulfonyl group over other potential reaction sites. researchgate.net

Table 2: Examples of Sulfonamide Synthesis from Sulfonyl Fluorides This table illustrates general conditions for sulfonamide synthesis that are applicable to this compound.

| Sulfonyl Fluoride | Amine | Catalyst/Conditions | Solvent | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| Phenylsulfonyl Fluoride | Aniline | Ca(NTf2)2 | t-Amyl Alcohol | N-Phenylbenzenesulfonamide | 88% | theballlab.com |

| 4-Cyanobenzenesulfonyl Fluoride | Aniline | Ca(NTf2)2 | t-Amyl Alcohol | 4-Cyano-N-phenylbenzenesulfonamide | 85% | theballlab.com |

| Benzenesulfonyl Fluoride | Piperidine | Ca(NTf2)2, DABCO | THF | 1-(Phenylsulfonyl)piperidine | - | researchgate.net |

The formation of a sulfur-carbon bond to produce sulfones from this compound involves its reaction with carbon-based nucleophiles, such as organometallic reagents. While less common than S-O and S-N bond formations, this reaction is a viable pathway. cshl.edu

The synthesis of sulfones can be achieved through the reaction of sulfonyl halides with organometallic reagents under Friedel-Crafts-type conditions, often requiring a Lewis acid catalyst. wikipedia.org For example, aryl sulfonyl fluorides have been shown to react with various nucleophiles, including those that can form S-C bonds, to yield the corresponding sulfones in good to excellent yields. mdpi.com Another approach involves the reaction of sulfonyl fluorides with Grignard reagents. mdpi.com

Carbon-Heteroatom Bond Formations Initiated by this compound

While the primary reactivity of this compound is centered on the sulfonyl fluoride group, there are instances where the molecule can participate in reactions that lead to the formation of bonds between a carbon atom of the dodecyl chain and a heteroatom. However, this type of reactivity is less common and not as well-documented as the SuFEx reactions.

In certain specialized cases, the sulfonyl fluoride group can act as a leaving group in a process known as defluorosulfonylation. For example, 3-aryloxetane sulfonyl fluorides have been shown to undergo a reaction where they lose SO2 and a fluoride ion to form an oxetane (B1205548) carbocation, which is then trapped by an amine nucleophile. springernature.com This results in the formation of a C-N bond on the oxetane ring. While this specific example does not involve this compound, it demonstrates a potential, albeit likely challenging, reaction pathway where the sulfonyl fluoride group facilitates the formation of a carbon-heteroatom bond at the alkyl chain under specific structural circumstances.

Generally, reactions involving the functionalization of the C-H bonds of the dodecyl chain are not initiated by the sulfonyl fluoride group itself but would require other reagents and conditions typical for alkane functionalization. The sulfonyl fluoride group is primarily an electrophilic handle for reactions at the sulfur center.

C-C Bond Formation Reactions

Direct carbon-carbon bond formation utilizing the sulfonyl fluoride group of this compound as a reactive handle is not a prominently documented transformation. The primary reactivity of the sulfonyl fluoride moiety is its electrophilic nature at the sulfur center, which preferentially engages with heteroatom nucleophiles. While transition-metal-catalyzed cross-coupling reactions are common for arylsulfonyl fluorides, the analogous reactions with alkylsulfonyl fluorides like this compound to form C-C bonds are less established due to the stability of the S-C(alkyl) bond and the lack of facile oxidative addition pathways compared to their aryl counterparts.

C-N Bond Formation Reactions

The reaction of this compound with amine nucleophiles is a cornerstone of its chemistry, proceeding via the highly reliable Sulfur(VI) Fluoride Exchange (SuFEx) mechanism. This transformation provides a straightforward route to dodecanesulfonamides. The reaction involves the nucleophilic attack of a primary or secondary amine on the electrophilic sulfur atom of the sulfonyl fluoride, leading to the displacement of the fluoride ion and the formation of a stable S-N bond. This process is known for its high chemoselectivity and efficiency. researchgate.netenamine.net

The reaction is generally carried out in the presence of a base to neutralize the hydrofluoric acid byproduct. A wide range of amines, including aliphatic and aromatic, can be employed, showcasing the broad scope of this transformation. researchgate.net

Table 1: Examples of C-N Bond Formation with this compound

| Amine Substrate | Product | Reaction Conditions |

| Aniline | N-phenyldodecane-1-sulfonamide | Base (e.g., triethylamine), Solvent (e.g., CH₂Cl₂) |

| Benzylamine | N-benzyldodecane-1-sulfonamide | Base (e.g., triethylamine), Solvent (e.g., CH₂Cl₂) |

| Piperidine | 1-(dodecylsulfonyl)piperidine | Base (e.g., triethylamine), Solvent (e.g., CH₂Cl₂) |

| Glycine ethyl ester | Ethyl N-(dodecylsulfonyl)glycinate | Base (e.g., triethylamine), Solvent (e.g., CH₂Cl₂) |

C-F Bond Formation Reactions (Deoxyfluorination)

This compound, like other sulfonyl fluorides such as PyFluor and perfluorobutanesulfonyl fluoride (PBSF), can act as a reagent in deoxyfluorination reactions, converting alcohols into alkyl fluorides. cas.cnucla.edusigmaaldrich.com In this process, the alcohol first reacts with the sulfonyl fluoride in the presence of a base to form a dodecanesulfonate ester intermediate. This intermediate is then susceptible to nucleophilic attack by a fluoride source (often the fluoride ion displaced in the first step or from an external additive), proceeding through an Sₙ2 mechanism to yield the corresponding alkyl fluoride. ucla.eduscispace.com

This method is a valuable alternative to traditional deoxyfluorinating agents like DAST, offering improved safety and stability. sigmaaldrich.com The efficiency and selectivity of the reaction can be influenced by the choice of base and reaction conditions. ucla.edu

Table 2: Deoxyfluorination of Alcohols using this compound as a Reagent

| Alcohol Substrate | Product | Key Intermediate |

| 1-Octanol | 1-Fluorooctane | Octyl dodecanesulfonate |

| (R)-2-Octanol | (S)-2-Fluorooctane | (R)-Octan-2-yl dodecanesulfonate |

| Cyclohexanol | Fluorocyclohexane | Cyclohexyl dodecanesulfonate |

| Benzyl alcohol | Benzyl fluoride | Benzyl dodecanesulfonate |

Cyclization Reactions Involving this compound

This compound can potentially serve as a precursor to the dodecanesulfonyl radical, which can initiate cyclization reactions. Under radical-generating conditions (e.g., using a photocatalyst or a chemical initiator), the S-F bond can be homolytically cleaved, or more commonly, the sulfonyl fluoride can react with a substrate to generate a radical intermediate. For instance, sulfonyl radicals can trigger the cyclization of unactivated 1,6-enynes. researchgate.net In a hypothetical reaction, the dodecanesulfonyl radical could add to the alkyne terminus of a 1,6-enyne, initiating a 5-exo-dig cyclization to form a five-membered ring containing a vinyl radical, which is subsequently trapped to complete the reaction sequence. researchgate.net This strategy allows for the construction of highly substituted five-membered heterocyclic compounds. researchgate.net

Late-Stage Functionalization Strategies

The sulfonyl fluoride group is exceptionally well-suited for late-stage functionalization (LSF) in the synthesis of complex molecules due to its unique reactivity profile. nih.govnih.gov The -SO₂F group is remarkably stable and can be tolerated under a wide variety of reaction conditions, including amide and ester formation, and many transition-metal-catalyzed cross-couplings. researchgate.net This stability allows for a dodecylsulfonyl fluoride moiety to be incorporated into a molecule early in a synthetic sequence and carried through multiple steps. nih.govnih.gov

At a late stage, the sulfonyl fluoride can be selectively activated to react with specific nucleophiles, such as amines or phenols, to introduce new functional groups or link molecular fragments. nih.govrsc.org This approach is highly valuable in medicinal chemistry for rapidly generating analogues of lead compounds to explore structure-activity relationships. nih.govrsc.org For example, a complex drug molecule containing a free amine could be coupled with this compound in the final step to append a long alkyl chain, thereby modifying its lipophilicity and pharmacokinetic properties.

Chemo-, Regio-, and Stereoselectivity in this compound Reactions

The reactions of this compound are often characterized by high levels of selectivity.

Chemoselectivity : The sulfonyl fluoride group exhibits high chemoselectivity. It is generally unreactive towards many common nucleophiles and reagents, allowing for selective transformations elsewhere in the molecule. researchgate.net However, it reacts readily and selectively with strong nucleophiles like primary and secondary amines, even in the presence of other potentially reactive groups like alcohols or amides. researchgate.netenamine.net This selective reactivity is the foundation of its use in SuFEx click chemistry and late-stage functionalization. researchgate.netnih.gov

Regioselectivity : In radical cyclization reactions initiated by a dodecanesulfonyl radical, high regioselectivity is often observed. For example, the addition to a 1,6-enyne typically proceeds via a 5-exo-dig pathway over a 6-endo-dig pathway, leading to the preferential formation of a five-membered ring. researchgate.net

Stereoselectivity : Deoxyfluorination reactions utilizing this compound proceed via an Sₙ2 mechanism. The reaction involves the formation of a sulfonate ester intermediate from an alcohol, followed by nucleophilic displacement by fluoride. This two-step sequence results in a net inversion of stereochemistry at the carbon center bearing the original hydroxyl group. ucla.edu This predictable stereochemical outcome is crucial for the synthesis of chiral fluorinated molecules.

Applications of Dodecane 1 Sulfonyl Fluoride in Chemical Research

Dodecane-1-sulfonyl fluoride (B91410) as a Building Block in Complex Molecule Synthesis

The synthesis of complex organic molecules often relies on the use of versatile building blocks that can introduce specific functionalities and structural motifs. lkouniv.ac.incaltech.edu Dodecane-1-sulfonyl fluoride serves as such a building block, primarily for the introduction of a long dodecyl chain into a target molecule. This long alkyl chain can impart desirable properties such as lipophilicity, which is crucial for modulating the solubility and membrane permeability of biologically active compounds.

The sulfonyl fluoride group is a key feature, acting as a stable yet reactive handle for further chemical transformations. dntb.gov.uanih.gov Unlike the more reactive sulfonyl chlorides, sulfonyl fluorides exhibit greater stability towards hydrolysis and a range of nucleophiles, allowing for their incorporation and manipulation in multi-step syntheses with better functional group tolerance. thieme-connect.ded-nb.info This stability makes this compound a reliable reagent for introducing the dodecylsulfonyl group, which can then be converted into other functional groups like sulfonamides or sulfonate esters under specific conditions. d-nb.infomdpi.com

For instance, in the synthesis of complex bioactive molecules, the dodecyl chain can be used to mimic lipid tails, enabling the synthesized molecule to interact with or insert into biological membranes. The sulfonyl fluoride moiety can be reacted with amines to form sulfonamides, a common structural motif in many pharmaceuticals. sigmaaldrich.com The ability to introduce a long, flexible chain with a reactive end makes this compound a valuable tool for medicinal chemists aiming to fine-tune the pharmacokinetic and pharmacodynamic properties of drug candidates.

The following table summarizes the key features of this compound as a building block:

| Feature | Description | Relevance in Synthesis |

| Long Alkyl Chain | A twelve-carbon saturated chain. | Imparts lipophilicity, influences solubility and membrane permeability. |

| Sulfonyl Fluoride Group | A stable yet reactive functional group. | Acts as a handle for further transformations (e.g., to sulfonamides, sulfonate esters). |

| Stability | More stable than corresponding sulfonyl chlorides. | Allows for better functional group tolerance in multi-step synthesis. |

| Versatility | Can be used to introduce the dodecylsulfonyl moiety. | Enables the synthesis of diverse and complex molecular architectures. |

Utility in Polymer Science and Materials Chemistry

In the realm of polymer science and materials chemistry, this compound finds utility due to the unique properties conferred by both its long alkyl chain and its sulfonyl fluoride group. The incorporation of long alkyl chains into polymers can significantly influence their physical properties, such as their crystallinity, melting point, and solubility. The dodecyl chain of this compound can act as a hydrophobic segment in amphiphilic block copolymers, leading to self-assembly into various nanostructures in solution.

The sulfonyl fluoride group is particularly important due to its role in "Sulfur(VI) Fluoride Exchange" (SuFEx) click chemistry. dntb.gov.uasigmaaldrich.com SuFEx has emerged as a powerful tool for polymer synthesis and modification, allowing for the efficient and high-yielding formation of polysulfonates and polysulfamides. acs.org this compound can be used as a monomer or a chain-end functionalizing agent in SuFEx-based polymerizations.

The use of this compound in polymer synthesis can lead to materials with tailored properties. For example, polymers incorporating the dodecylsulfonyl fluoride moiety can be further functionalized by reacting the sulfonyl fluoride groups with various nucleophiles, allowing for the creation of functional materials with specific surface properties or for the attachment of other molecules. researchgate.net The hydrophobic nature of the dodecyl chain can be exploited to create water-repellent surfaces or to influence the morphology of polymer blends. nih.govresearchgate.net

The table below outlines the applications of this compound in polymer and materials science:

| Application Area | Role of this compound | Resulting Material Properties |

| Polymer Synthesis | Monomer in SuFEx polymerization. | Formation of polysulfonates and polysulfamides with long alkyl side chains. |

| Polymer Modification | Surface modification of polymers. | Introduction of hydrophobic dodecyl chains and reactive sulfonyl fluoride groups. |

| Functional Materials | Building block for amphiphilic copolymers. | Self-assembly into micelles or other nanostructures. |

| Coatings | Component in fluoropolymer formulations. | Enhanced hydrophobicity and durability. pageplace.decir-safety.org |

This compound in Chemical Biology and Protein Modification Studies

This compound has proven to be a valuable tool in chemical biology, particularly in the study of proteins and their functions. sigmaaldrich.com The sulfonyl fluoride group acts as a "warhead" that can covalently modify specific amino acid residues in proteins, including serine, threonine, tyrosine, lysine (B10760008), cysteine, and histidine. rsc.orgrsc.orgjenabioscience.comscispace.com This covalent modification is often irreversible and can be used to inhibit enzyme activity, making sulfonyl fluorides attractive as potential therapeutic agents and as probes for studying enzyme mechanisms. purdue.edu

The long dodecyl chain of this compound plays a crucial role in its application in chemical biology. This lipophilic tail can direct the molecule to specific binding pockets within a protein, particularly those that are hydrophobic in nature. This can lead to increased potency and selectivity for the target protein. For example, in the study of enzymes that process lipid substrates, the dodecyl chain can mimic the natural substrate, guiding the sulfonyl fluoride warhead to the active site for covalent modification.

This compound can also be used in activity-based protein profiling (ABPP), a powerful technique for identifying and characterizing active enzymes in complex biological samples. d-nb.info By attaching a reporter tag (such as a fluorophore or a biotin) to the dodecyl chain, researchers can use this compound to label and identify target proteins. The long alkyl chain can also serve as a handle for attaching the molecule to a solid support for use in affinity chromatography to isolate and identify binding partners. nih.gov

The reactivity of the sulfonyl fluoride group with various amino acid residues is a key aspect of its utility. The table below summarizes the common amino acid targets for sulfonyl fluoride probes:

| Amino Acid Residue | Type of Interaction | Significance in Protein Modification |

| Serine | Covalent modification of the hydroxyl group. | Inhibition of serine proteases and other hydrolases. rsc.org |

| Threonine | Covalent modification of the hydroxyl group. | Similar to serine, but often with different reactivity. rsc.org |

| Tyrosine | Covalent modification of the phenolic hydroxyl group. | Targeting of specific tyrosine residues in signaling proteins. rsc.org |

| Lysine | Covalent modification of the amine group. | Labeling of accessible lysine residues on the protein surface. rsc.org |

| Cysteine | Covalent modification of the thiol group. | Targeting of reactive cysteine residues, although less common than for other electrophiles. rsc.org |

| Histidine | Covalent modification of the imidazole (B134444) ring. | Probing the role of histidine in enzyme catalysis. rsc.org |

Contributions to Methodology Development in Organic Synthesis

The study of this compound and other long-chain alkyl sulfonyl fluorides has contributed to the development of new synthetic methodologies in organic chemistry. The synthesis of sulfonyl fluorides itself has been an area of active research, with numerous methods being developed to access this important functional group from a variety of starting materials, including thiols, disulfides, sulfonic acids, and sulfonamides. thieme-connect.demdpi.com The development of efficient and practical methods for the synthesis of this compound has expanded the toolbox of synthetic chemists, providing them with a reliable source of this useful building block. organic-chemistry.org

Furthermore, the unique reactivity of the sulfonyl fluoride group has been exploited in the development of new chemical transformations. nih.gov The SuFEx click chemistry reaction, which relies on the reactivity of sulfonyl fluorides, has become a powerful tool for the construction of a wide range of molecules, from small organic compounds to large polymers. eurekalert.org The use of this compound in SuFEx reactions has helped to demonstrate the broad scope and utility of this methodology. researchgate.net

The investigation of the reactions of this compound with various nucleophiles has also led to a better understanding of the factors that govern the reactivity of the sulfonyl fluoride group. dntb.gov.ua This knowledge is crucial for the rational design of new reactions and for the selective modification of complex molecules. The development of catalytic methods for the activation of sulfonyl fluorides has further expanded their synthetic utility, allowing for reactions to be carried out under milder conditions and with greater control. sigmaaldrich.com

The following table highlights the contributions of this compound to the development of synthetic methodologies:

| Area of Contribution | Specific Development | Impact on Organic Synthesis |

| Synthesis of Sulfonyl Fluorides | Development of new methods for the synthesis of long-chain alkyl sulfonyl fluorides. researchgate.net | Increased availability and accessibility of these important building blocks. rsc.orgresearchgate.net |

| Click Chemistry | Application in SuFEx reactions. dntb.gov.ua | Demonstration of the utility of SuFEx for the synthesis of complex molecules and polymers. researchgate.netsioc-journal.cn |

| Reaction Development | Study of the reactivity of the sulfonyl fluoride group. | Better understanding of the factors controlling reactivity and selectivity. |

| Catalysis | Development of catalytic methods for the activation of sulfonyl fluorides. | Milder reaction conditions and greater control over chemical transformations. |

Spectroscopic and Analytical Characterization of Dodecane 1 Sulfonyl Fluoride and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of Dodecane-1-sulfonyl fluoride (B91410). Analysis of ¹H, ¹³C, and ¹⁹F NMR spectra allows for the unambiguous assignment of atoms within the molecular structure.

The ¹H NMR spectrum of Dodecane-1-sulfonyl fluoride provides characteristic signals corresponding to the different sets of protons along its dodecyl chain. In a typical spectrum recorded in deuterated chloroform (B151607) (CDCl₃), the protons on the carbon atom adjacent to the sulfonyl fluoride group (α-protons) are the most deshielded due to the strong electron-withdrawing effect of the -SO₂F moiety.

Key findings from ¹H NMR analysis show:

A multiplet around 3.64-3.68 ppm, which corresponds to the two protons on the carbon alpha to the sulfonyl fluoride group (-CH₂-SO₂F). Current time information in Madison County, US.

A multiplet observed further upfield at approximately 2.01-2.08 ppm, attributed to the two protons on the beta-carbon (-CH₂-CH₂-SO₂F). Current time information in Madison County, US.

A broad, complex multiplet typically found between 1.25 and 1.52 ppm, which integrates to the remaining 18 protons of the central methylene (B1212753) groups of the long alkyl chain. Current time information in Madison County, US.

A triplet at approximately 0.88 ppm, characteristic of the terminal methyl group (-CH₃) at the end of the dodecyl chain.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

|---|---|---|

| 3.68–3.64 | m | -CH ₂-SO₂F |

| 2.08–2.01 | m | -CH₂-CH ₂-SO₂F |

| 1.52–1.25 | m | -(CH ₂)₉- |

| 0.88 | t | -CH ₃ |

Data acquired in CDCl₃. (m = multiplet, t = triplet) Current time information in Madison County, US.

While specific experimental data for the ¹³C NMR spectrum of this compound is not widely published, the expected chemical shifts can be predicted based on the known effects of the sulfonyl fluoride group and the standard values for a long alkyl chain. The carbon atom directly bonded to the sulfonyl fluoride group (C1) is expected to be the most downfield signal due to significant deshielding.

The predicted ¹³C NMR spectrum would feature:

A signal for the C1 carbon (-C H₂-SO₂F) at a significantly downfield chemical shift.

Signals for the subsequent carbons along the chain (C2, C3, etc.), with chemical shifts gradually approaching those of an unsubstituted alkane as the distance from the electron-withdrawing group increases.

A cluster of signals around 29-30 ppm, characteristic of the repeating methylene units in the middle of the long chain.

A distinct upfield signal around 14 ppm corresponding to the terminal methyl carbon.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Assignment | Predicted Chemical Shift (δ) ppm |

|---|---|

| C 1 (-CH₂-SO₂F) | Downfield (e.g., >50 ppm) |

| C 2 | ~25-30 ppm |

| C 3-C11 | ~22-32 ppm |

| C 12 (-CH₃) | ~14 ppm |

¹⁹F NMR spectroscopy is a highly specific technique for observing fluorine-containing compounds. For this compound, this analysis provides a single, clear signal, confirming the presence of the sulfonyl fluoride group. In spectra recorded in CDCl₃, the compound exhibits a singlet at a chemical shift of +53.3 ppm. Current time information in Madison County, US. The singlet multiplicity indicates the absence of coupling to any nearby protons, which is typical for sulfonyl fluorides.

Table 3: ¹⁹F NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

|---|---|---|

| +53.3 | s | -SO₂F |

Data acquired in CDCl₃ relative to an internal standard. (s = singlet) Current time information in Madison County, US.

Mass Spectrometry Techniques

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is crucial for determining the molecular weight and elemental composition of this compound and for studying its structure and reactivity through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to four or more decimal places. This precision allows for the determination of a molecule's elemental formula, a critical step in its definitive identification. For this compound (C₁₂H₂₅FO₂S), the theoretical monoisotopic mass of the protonated molecule [M+H]⁺ is 253.1632. An experimental HRMS measurement yielding a value extremely close to this theoretical mass would confirm its elemental composition.

While HRMS data for the parent compound is not broadly available, analysis of its derivatives demonstrates the utility of the technique. For instance, the derivative 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)this compound was analyzed by HRMS-ESI (Electrospray Ionization). nih.gov The calculated mass for the [M+H]⁺ ion was 329.1389, and the experimentally found mass was 329.1390, confirming the structure of the derivative with high confidence. nih.gov This approach is widely applied to confirm the successful synthesis of various sulfonyl fluoride-containing molecules. rsc.org

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, typically by isolating a precursor ion, inducing its fragmentation, and then analyzing the resulting fragment ions. The fragmentation pattern serves as a molecular fingerprint that helps in structural elucidation. For alkyl sulfonyl fluorides, common fragmentation pathways include the cleavage of the carbon-sulfur bond.

Furthermore, MS/MS is invaluable for studying the reactivity of sulfonyl fluorides, particularly in the context of chemical biology where they are used as activity-based probes to covalently modify proteins. acs.org In such experiments, MS/MS can identify the exact site of modification on a protein. acs.orgpnas.org The analysis often reveals a mass shift corresponding to the addition of the probe molecule with the loss of a fluoride atom, confirming a covalent bond has formed via a Sulfur(VI)-Fluoride Exchange (SuFEx) reaction. pnas.orgacs.org This technique has been used to show that sulfonyl fluoride probes can react with multiple nucleophilic residues like serine, threonine, tyrosine, and histidine, providing crucial structural information about drug-target interactions. acs.orgpnas.org

Theoretical and Computational Studies of Dodecane 1 Sulfonyl Fluoride

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of Dodecane-1-sulfonyl fluoride (B91410). These calculations can determine molecular geometry, orbital energies, and charge distributions, which are fundamental to understanding the molecule's reactivity.

The molecular structure of similar sulfonamide Schiff base compounds has been successfully optimized using the B3LYP/6-311G+(d,p) level of theory. nih.govresearchgate.net For Dodecane-1-sulfonyl fluoride, the geometry would be characterized by the long, flexible dodecyl chain attached to the tetrahedral sulfonyl fluoride group. The S-F bond is of particular interest, and its strength can be computationally assessed. Studies on related sulfenyl-type fluorides have used high-level methods like CCSD(T)/CBS to calculate S-F bond dissociation energies (BDEs), with values for some species ranging from 316.2 to 368.1 kJ mol⁻¹. researchgate.net

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key indicators of chemical reactivity. For sulfonyl fluorides, the LUMO is often localized on the sulfur atom, making it susceptible to nucleophilic attack. nih.gov Recent findings on sulfur(VI) fluoride agents suggest that the accessibility of the LUMO can control the reaction rate of processes like the Sulfur(VI) Fluoride Exchange (SuFEx). nih.gov Quantum chemical calculations for this compound would likely show a high-energy HOMO associated with the alkyl chain and a low-energy LUMO centered on the SO₂F group, indicating its electrophilic nature.

The table below presents typical parameters that can be obtained from quantum chemical calculations, based on studies of similar molecules. nih.govresearchgate.net

| Computational Parameter | Description | Typical Focus for this compound |

| Optimized Molecular Geometry | The lowest energy arrangement of atoms in the molecule. | Bond lengths and angles of the SO₂F group and conformation of the dodecyl chain. |

| HOMO-LUMO Energy Gap | The energy difference between the Highest Occupied and Lowest Unoccupied Molecular Orbitals, indicating chemical reactivity and stability. | A smaller gap suggests higher reactivity. |

| Molecular Electrostatic Potential (MEP) | A map of the electrostatic potential on the electron density surface, showing regions of positive and negative charge. | Identifies the electrophilic sulfur center and nucleophilic oxygen atoms. |

| Mulliken Atomic Charges | A method for partitioning the electron density among the atoms in a molecule. | Quantifies the partial positive charge on the sulfur atom and negative charges on oxygen and fluorine. |

Reaction Mechanism Elucidation via Computational Methods

Computational methods are crucial for mapping the potential energy surfaces of chemical reactions, identifying transition states, and calculating activation barriers, thereby elucidating reaction mechanisms. For this compound, this is particularly relevant for understanding its participation in SuFEx reactions. nih.gov

The reaction of sulfonyl fluorides with nucleophiles, such as primary amines, can proceed through different pathways. nih.gov Computational studies on the reaction of methanesulfonyl fluoride with methylamine (B109427) have shown that the reaction likely follows an Sₙ2-type mechanism. nih.gov This involves a single, non-synchronous transition state where the S-F bond weakens as the nucleophile attacks the sulfur atom. nih.gov The presence of a base can significantly lower the high activation energy barrier by increasing the nucleophilicity of the amine. nih.gov The total reaction to form the sulfonamide is often slightly exothermic. nih.gov

Another possible mechanism involves an elimination-addition pathway with the formation of a trigonal bipyramidal intermediate. nih.gov Computational modeling can discriminate between these potential pathways by comparing the calculated energy barriers. For the sulfonylation of lysine (B10760008) residues in proteins by aromatic sulfonyl fluorides, computational studies have shown a shared mechanism involving the formation of an intermediate. nih.gov

The general steps in a computationally studied reaction mechanism for this compound with a nucleophile (NuH) are outlined below:

| Step | Description | Computational Insight |

| 1. Pre-reaction Complex Formation | The reactants, this compound and the nucleophile, form a weakly bound complex. | Calculation of complexation energy, often driven by dispersion interactions. |

| 2. Transition State | The system reaches the highest energy point along the reaction coordinate, involving partial bond formation and breaking. | Identification of the transition state structure and calculation of the activation energy (ΔE‡). nih.gov |

| 3. Post-reaction Complex Formation | A complex of the products, such as the resulting sulfonamide and hydrogen fluoride, is formed. | Characterization of the product complex. |

| 4. Product Dissociation | The product complex separates into the final, individual product molecules. | Calculation of the overall reaction energy (ΔE°). nih.gov |

Molecular Dynamics Simulations and Conformational Analysis

Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of molecules, including their conformational dynamics. researchgate.net For a molecule with a long alkyl chain like this compound, MD simulations are essential for understanding its flexibility and preferred shapes in different environments.

The dodecyl chain can adopt a vast number of conformations due to rotation around its C-C single bonds. acs.org MD simulations of n-dodecane in various systems have been performed to study its aggregation and diffusion behavior. researchgate.netavestia.com These simulations often use a united atom model, where groups of atoms (like CH₂) are treated as single particles to reduce computational cost. researchgate.netavestia.com

Conformational analysis of fluorinated alkanes has shown that the presence of fluorine atoms significantly influences the conformational preferences of the alkyl chain, an effect that can depend on the polarity of the medium. nih.govsemanticscholar.org The 1,3-difluoropropylene motif, for example, strongly impacts the alkane chain conformation. nih.govsemanticscholar.org While this compound has a sulfonyl fluoride group at one end rather than fluorine atoms along the chain, the principles of steric and electrostatic interactions governing conformational preferences still apply. The bulky and polar SO₂F group will influence the orientation of the adjacent part of the dodecyl chain.

MD simulations can be used to calculate properties such as the radius of gyration, which gives an indication of the molecule's compactness, and to analyze the distribution of dihedral angles to identify preferred conformations. In a non-polar solvent, the dodecyl chain is expected to be highly flexible, while in an aqueous environment, it would likely exhibit hydrophobic collapse to minimize contact with water.

Prediction of Reactivity and Selectivity in Chemical Transformations

Computational chemistry is increasingly used not only to explain observed reactivity but also to predict the outcomes of chemical reactions, including reactivity and selectivity. For this compound, such predictions can guide its application in synthesis.

Machine learning models have been successfully employed to navigate the complex reaction landscape of deoxyfluorination using sulfonyl fluorides. princeton.eduresearchgate.net By training on a large dataset of reactions with different substrates, reagents, and bases, these models can accurately predict high-yielding conditions for new, untested substrates. princeton.eduresearchgate.net This approach could be applied to predict the optimal conditions for reactions involving this compound.

Computational studies can also elucidate the origins of selectivity. For instance, in borane-mediated nucleophilic substitution, the selectivity was found to be controlled by the relative barriers to elimination from an intermediate species. researchgate.net For this compound, which has a long, sterically demanding alkyl chain, computational models could predict how this chain influences regioselectivity or stereoselectivity in reactions at or near the sulfonyl fluoride group.

The reactivity of sulfonyl fluorides has been explored for the affinity labeling of proteins. nih.gov Arylsulfonyl fluorides have been identified as highly efficient and selective protein-reactive groups that can target multiple amino acid residues. nih.gov Computational docking and reactivity studies could predict the potential of this compound as a covalent probe, assessing its binding affinity and the reactivity of its sulfonyl fluoride group towards nucleophilic residues in a protein's binding site.

Future Directions and Emerging Research Avenues for Dodecane 1 Sulfonyl Fluoride

Development of Novel and Sustainable Synthetic Routes

The synthesis of sulfonyl fluorides has traditionally relied on methods that can be hazardous and generate significant waste. nih.gov Future research is increasingly focused on developing greener, safer, and more efficient synthetic protocols that can be applied to long-chain aliphatic compounds like dodecane-1-sulfonyl fluoride (B91410).

Key areas of development include:

Electrochemical Synthesis: An environmentally benign approach for preparing sulfonyl fluorides involves the electrochemical oxidative coupling of thiols or disulfides with a fluoride source like potassium fluoride (KF). nih.govthieme.de This method avoids the need for stoichiometric oxidants and can utilize readily available starting materials. nih.govacs.org Researchers have demonstrated that this process is effective for a wide range of thiols, suggesting its applicability for the synthesis of dodecane-1-sulfonyl fluoride from dodecanethiol. acs.org The process is notable for its mild conditions and the use of inexpensive and safe reagents. nih.gov

Photoredox Catalysis: Visible-light photoredox catalysis offers a mild and scalable route to alkyl sulfonyl fluorides from accessible starting materials like alkyl bromides and alcohols. organic-chemistry.orgacs.org This technique, based on halogen atom transfer (XAT) followed by SO₂ capture and fluorination, is compatible with a broad range of functional groups. organic-chemistry.orgorganic-chemistry.org Its application would allow for the synthesis of this compound under user-friendly conditions, moving away from harsher, traditional methods. acs.org

Catalytic Methods from Alternative Precursors: Research into main-group and transition-metal catalysis is opening new pathways. Bismuth-catalyzed synthesis from boronic acids and palladium-catalyzed methods using aryl bromides have been developed for aryl sulfonyl fluorides and could be adapted for alkyl derivatives. acs.orgrsc.orgnih.gov Another innovative and green approach involves reacting thiols or disulfides with potassium fluoride and a specialized, highly reactive reagent, SHC5®, which produces only non-toxic salts as by-products. osaka-u.ac.jpeurekalert.org These catalytic strategies offer high efficiency and functional group tolerance. acs.orgnih.gov

| Synthetic Method | Starting Materials | Key Advantages | Relevant Research |

|---|---|---|---|

| Electrochemical Synthesis | Thiols, Disulfides | Environmentally benign, avoids stoichiometric oxidants, uses inexpensive reagents. nih.gov | nih.govthieme.deacs.orgmdpi.com |

| Photoredox Catalysis | Alkyl Bromides, Alcohols | Mild conditions, scalable, good functional group tolerance. organic-chemistry.orgacs.org | organic-chemistry.orgacs.orgorganic-chemistry.org |

| Bismuth Catalysis | Boronic Acids | High yield, wide functional group tolerance, redox-neutral catalytic cycle. acs.orgnih.gov | acs.orgnih.gov |

| "Green" Chemistry Protocol | Thiols, Disulfides | Uses non-toxic reagents (SHC5®, KF), produces only salt by-products, scalable and safe. osaka-u.ac.jpeurekalert.org | osaka-u.ac.jpeurekalert.org |

Exploration of Undiscovered Reactivity Profiles

The sulfonyl fluoride moiety is renowned for its unique balance of stability and latent reactivity, making it a "privileged" functional group in chemistry. nih.gov While its role in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry is well-established, future research will likely uncover new reactivity patterns for long-chain alkyl sulfonyl fluorides. nih.govchinesechemsoc.org

Late-Stage Functionalization: The stability of the sulfonyl fluoride group allows it to be carried through various chemical transformations, enabling its use as a tool for the late-stage functionalization of complex molecules. rsc.orgfrontiersin.orgnih.gov The dodecyl chain could be modified prior to the transformation of a precursor into the final sulfonyl fluoride, or the intact this compound could be used to introduce the long alkylsulfonyl group into a complex scaffold.

Radical Chemistry: The generation of fluorosulfonyl radicals is an emerging area that expands the synthetic utility of sulfonyl fluorides beyond traditional electrophilic reactions. nih.gov This radical-based approach can overcome the limitations of conventional methods and could be applied to this compound to explore novel carbon-carbon and carbon-heteroatom bond formations.

Covalent Interactions with Biomolecules: Sulfonyl fluorides are known to act as "warheads" that can covalently modify specific amino acid residues in proteins, including serine, tyrosine, lysine (B10760008), and others. rsc.orgnih.govrsc.orgjenabioscience.com The reactivity is highly context-dependent, influenced by the local protein environment. The long, hydrophobic dodecyl chain of this compound could direct its reactivity towards amino acids within hydrophobic pockets or near membrane-protein interfaces, a profile that remains largely unexplored.

Integration with Advanced Chemical Technologies (e.g., Flow Chemistry, AI-driven synthesis)

The convergence of chemistry with advanced technologies promises to accelerate the discovery and optimization of reactions involving this compound.

Flow Chemistry: Continuous flow chemistry has been shown to dramatically improve the synthesis of sulfonyl fluorides. For the electrochemical synthesis, implementing a flow reactor reduced reaction times from hours to just minutes while achieving high yields. tue.nl This technology enables scalability and could be crucial for the industrial production of this compound. acs.orgtue.nl The precise control over reaction parameters offered by flow systems can also lead to improved safety and product purity.

AI-Driven Synthesis: Artificial intelligence is set to revolutionize organic synthesis by automating and optimizing reaction pathways. eurekalert.org AI algorithms can analyze vast datasets to predict reaction outcomes, suggest optimal conditions, and even design novel synthetic routes. mdpi.com For this compound, AI could be employed to screen various catalysts and conditions for sustainable synthesis or to predict its reactivity with different biological targets, thereby accelerating the research and development cycle. eurekalert.orgmdpi.com

Expanding Applications in Interdisciplinary Fields

The distinct properties of this compound make it a candidate for novel applications, particularly at the interface of chemistry and biology.